2-(3-Methyl-1,2,4-thiadiazol-5-yl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(3-Methyl-1,2,4-thiadiazol-5-yl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2,4-thiadiazol-5-yl)-6-phenyl-2-azaspiro[33]heptane typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2,4-thiadiazol-5-yl)-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need the presence of a catalyst such as palladium or copper .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the spirocyclic core .
Scientific Research Applications
2-(3-Methyl-1,2,4-thiadiazol-5-yl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-thiadiazol-5-yl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound can modulate various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid
- 2-azaspiro[3.3]heptane-2-carboxylic acid
- 2-azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
What sets 2-(3-Methyl-1,2,4-thiadiazol-5-yl)-6-phenyl-2-azaspiro[3.3]heptane apart from similar compounds is its unique spirocyclic structure combined with the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-16-14(19-17-11)18-9-15(10-18)7-13(8-15)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQXIWDWVBPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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